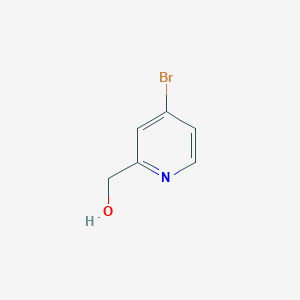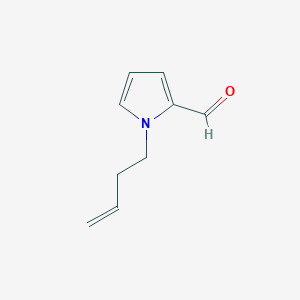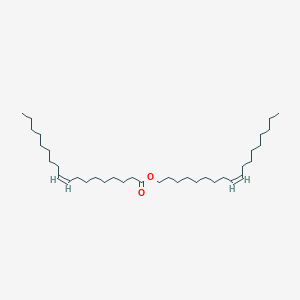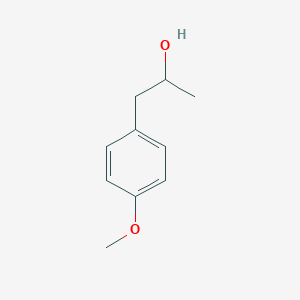
1-(4-Methoxyphenyl)propan-2-ol
Übersicht
Beschreibung
1-(4-Methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14O2. It is a secondary alcohol with a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
Target of Action
The primary targets of 1-(4-Methoxyphenyl)propan-2-ol are serotonin and dopamine transporters . These transporters play a crucial role in the regulation of serotonin and dopamine levels in the brain, which are important neurotransmitters involved in mood, reward, and cognition.
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction with its targets leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling.
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . By increasing the release of serotonin, it enhances the activity of this pathway, leading to downstream effects such as mood elevation and increased reward response.
Pharmacokinetics
Similar compounds are known to be metabolized by liver enzymes such asCYP2D6
Result of Action
The molecular and cellular effects of this compound’s action include an increase in serotonin signaling . This can lead to changes in mood, cognition, and reward response.
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 166.22 and a density of 1.034g/cm3
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes . For example, some compounds can induce apoptosis in tumor cells
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 266.6ºC at 760mmHg , suggesting that it is stable at high temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methoxyphenyl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-(4-methoxyphenyl)propan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-methoxyphenyl)propan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 1-(4-methoxyphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 1-(4-Methoxyphenyl)propan-2-one.
Reduction: 1-(4-Methoxyphenyl)propan-2-amine.
Substitution: 1-(4-Methoxyphenyl)propan-2-chloride.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)propan-2-ol can be compared with similar compounds such as:
1-(4-Methylphenyl)propan-2-ol: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and reactivity.
1-(4-Methoxyphenyl)ethanol: This compound has a similar structure but with an ethyl group instead of a propyl group, leading to differences in its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a secondary alcohol, which confer specific reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWFQCAXKAOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952673 | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30314-64-8 | |
| Record name | 4-Methoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30314-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, p-methoxy-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(4-Methoxyphenyl)propan-2-ol synthesized from 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride?
A1: According to the research, both 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride can be converted to this compound through a two-step process: hydroboration followed by oxidation. [] This reaction sequence highlights a potential synthetic route to this diarylpropanol derivative starting from readily available flavonoid precursors.
Q2: Besides this compound, what other products are formed during the hydroboration and oxidation of 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride?
A2: The research indicates that alongside this compound, two other compounds are formed during the reaction: 3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-ol and 4'-methoxyflavan. [] The formation of multiple products suggests that the reaction may proceed through different reaction pathways or involve rearrangements, highlighting the complexity of the hydroboration and oxidation processes in this system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
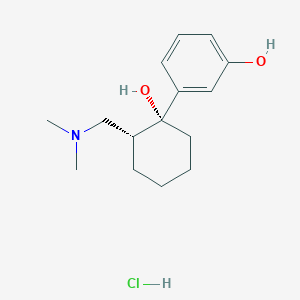
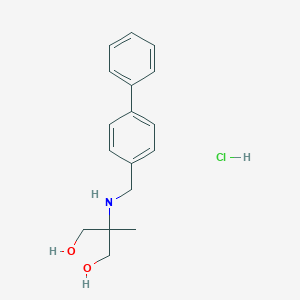
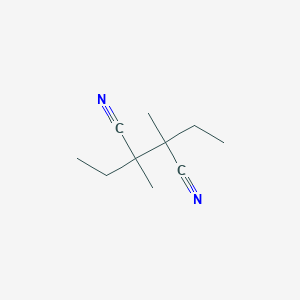
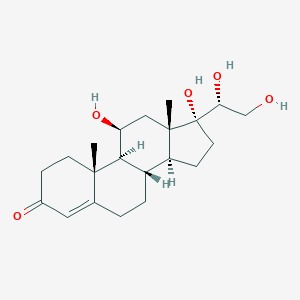
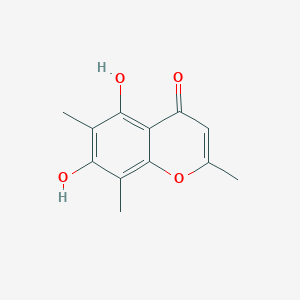
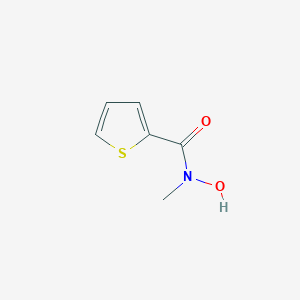
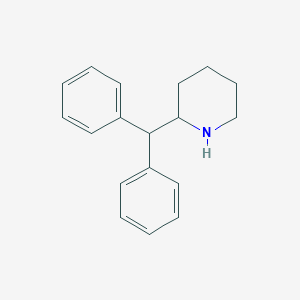
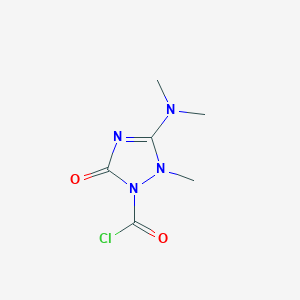
![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
